molecular formula C24H22N2O4S B2487191 6-methoxy-N-(3-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine CAS No. 895649-89-5

6-methoxy-N-(3-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Cat. No.: B2487191
CAS No.: 895649-89-5
M. Wt: 434.51
InChI Key: PWXKLIQUDUGKDH-UHFFFAOYSA-N
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Description

This compound belongs to the 4-anilinoquinoline class, characterized by a quinoline core substituted at positions 3, 4, and 5. Key structural features include:

  • Position 3: A 4-methylbenzenesulfonyl group, which enhances steric bulk and modulates electronic properties.
  • Position 6: A methoxy group, influencing solubility and metabolic stability.

Properties

IUPAC Name

6-methoxy-N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-16-7-10-20(11-8-16)31(27,28)23-15-25-22-12-9-19(30-3)14-21(22)24(23)26-17-5-4-6-18(13-17)29-2/h4-15H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXKLIQUDUGKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-N-(3-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Quinoline core : A bicyclic structure that contributes to its biological activity.
  • Methoxy groups : Present at positions 6 and 3 of the quinoline ring, enhancing lipophilicity and potentially influencing activity.
  • Sulfonamide moiety : The presence of a sulfonyl group may enhance interactions with biological targets.

Molecular Properties

PropertyValue
Molecular Weight400.5 g/mol
LogP (Octanol-water partition)3.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including the compound . The mechanism of action appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. A study reported an IC50 value of approximately 10 µM for MCF-7 cells, indicating significant cytotoxicity .
  • Cell Cycle Arrest : Research indicates that this compound can cause G2/M phase arrest in cancer cells, which is critical for preventing proliferation .
  • Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, it may inhibit tubulin polymerization, disrupting mitotic spindle formation .
  • Mechanistic Insights :
    • Caspase Activation : The compound enhances the expression of pro-apoptotic markers such as Caspase-3 and Caspase-9, further supporting its role in apoptosis .
    • Molecular Docking Studies : These studies suggest that the compound binds effectively to the colchicine site on tubulin, reinforcing its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this quinoline derivative have also been explored. Preliminary findings suggest it exhibits activity against various bacterial strains:

  • Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain .
  • Mechanism of Action : The sulfonamide group may play a crucial role in inhibiting bacterial growth by interfering with folate synthesis pathways .

Case Studies

  • In Vivo Efficacy : In a murine model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05). This suggests its potential for therapeutic use in oncology .
  • Combination Therapy : A study investigated the effects of combining this compound with standard chemotherapeutic agents, revealing enhanced efficacy and reduced resistance in cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Key Positions

Position 3 Modifications
Compound Name Position 3 Substituent Molecular Weight logP Key Properties Reference
Target Compound 4-Methylbenzenesulfonyl Not Provided ~4.45* Enhanced hydrophobicity
3-(Benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine Benzenesulfonyl 418.51 4.45 High logP, low solubility (logSw = -4.18)
NQ15 Nitro (NO₂) 445.16 Not Provided Electron-withdrawing, impacts reactivity
6-Fluoro-N-(3-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine Piperidine-1-carbonyl 379.43 Not Provided Increased polarity due to amide group

*Estimated based on analog data .

Position 4 Modifications
Compound Name Position 4 Substituent Hydrogen Bond Donors Polar Surface Area (Ų)
Target Compound N-(3-Methoxyphenyl) 1 ~55*
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine N-(3-Difluoromethylphenyl) 1 54.97
N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine N-(3-Chlorophenyl) 1 Not Provided

*Derived from analog in .

Position 6 Modifications
Compound Name Position 6 Substituent Molecular Weight Bioactivity (if available)
Target Compound Methoxy (OCH₃) Not Provided Not Reported
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Bromo (Br) Not Provided Used in kinase inhibitor development
7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine Trifluoromethyl (CF₃) Not Provided 2–3× potency of doxorubicin (anticancer)

Research Findings and Implications

Pharmacological Potential

  • Anticancer Activity: Analogs like 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine exhibit significant cytotoxicity, suggesting that electron-withdrawing groups (e.g., CF₃) enhance activity .
  • Kinase Inhibition: The 4-anilinoquinoline scaffold is widely explored for kinase modulation, with bromo and sulfonyl substituents improving target binding .

Physicochemical Properties

  • Methoxy groups balance this by introducing moderate polarity .
  • Synthetic Accessibility: One-step protocols enable rapid diversification of the 4-anilinoquinoline scaffold, facilitating structure-activity relationship (SAR) studies .

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